molecular formula C12H17ClN2 B13214397 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane

1-(4-Chlorophenyl)-5-methyl-1,4-diazepane

Cat. No.: B13214397
M. Wt: 224.73 g/mol
InChI Key: TZCAGZWGNYZUGD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-1,4-diazepane is a heterocyclic compound that belongs to the class of diazepanes It features a seven-membered ring with two nitrogen atoms and a chlorine-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired diazepane .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-5-methyl-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-Phenyl-1,4-diazepane: Similar structure but lacks the chlorine substitution.

    1-(4-Chlorophenyl)-1,4-diazepane: Similar structure but lacks the methyl group.

    5-Methyl-1,4-diazepane: Similar structure but lacks the phenyl group.

Uniqueness: 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane is unique due to the presence of both the chlorine-substituted phenyl group and the methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile compound in various applications .

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-methyl-1,4-diazepane

InChI

InChI=1S/C12H17ClN2/c1-10-6-8-15(9-7-14-10)12-4-2-11(13)3-5-12/h2-5,10,14H,6-9H2,1H3

InChI Key

TZCAGZWGNYZUGD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CCN1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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